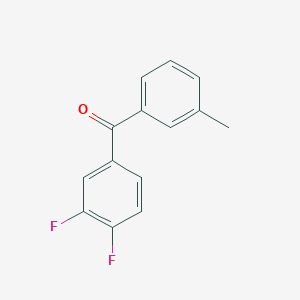

3,4-Difluoro-3'-methylbenzophenone

説明

3,4-Difluoro-3'-methylbenzophenone is a chemical compound that belongs to the family of benzophenones, which are typically characterized by a pair of phenyl rings connected by a carbonyl group. The presence of fluorine atoms and a methyl group in the structure can significantly influence the compound's reactivity and physical properties. Although the provided papers do not directly discuss 3,4-difluoro-3'-methylbenzophenone, they offer insights into related fluorinated benzophenones and their synthesis, properties, and applications, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of fluorinated benzophenones can be achieved through various methods, including Friedel-Crafts alkylation or acylation, halogen substitution, diazotization oxidation, and catalytic carbonylation. For instance, the synthesis of 2,6-difluoro-2'-sulfobenzophenone was performed using organolithium chemistry, which demonstrates the versatility of such methods in introducing fluorine atoms into aromatic compounds . Similarly, the synthesis of 4,4'-difluorobenzophenone has been explored through multiple pathways, indicating the potential for diverse synthetic strategies that could be applied to 3,4-difluoro-3'-methylbenzophenone .

Molecular Structure Analysis

The molecular structure of fluorinated benzophenones is characterized by the presence of fluorine atoms, which are highly electronegative and can affect the electron distribution within the molecule. This can lead to unique reactivity patterns, as seen in the synthesis of thioureas where fluorinated benzoyl isothiocyanates were used . The molecular structure of such compounds is often elucidated using techniques like X-ray crystallography, FT-IR, Raman spectroscopy, NMR, and mass spectrometry .

Chemical Reactions Analysis

Fluorinated benzophenones can participate in various chemical reactions, leveraging the reactivity of the fluorine atoms. For example, the lithium salt of 2,6-difluoro-2'-sulfobenzophenone was used to produce high-molecular-weight aromatic polymers through polycondensation reactions . The presence of fluorine can activate positions for nucleophilic aromatic substitution reactions, which is a common pathway in the synthesis of complex organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzophenones are influenced by the presence of fluorine atoms. These compounds often exhibit unique spectral properties, which can be utilized in applications such as fluorescent sensors . The introduction of fluorine can also enhance the material's stability and reactivity, making them suitable for various applications, including pharmaceuticals and fine chemicals . The physico-chemical properties of these compounds are typically characterized using spectroscopic methods and quantum chemical calculations .

科学的研究の応用

Photophysical and Photochemical Reactions

Research by Ma et al. (2013) focused on the photophysical and photochemical reactions of 3-methylbenzophenone and its analogs. They discovered that in acidic aqueous solutions, 3-methylbenzophenone undergoes an acid-catalyzed proton exchange reaction, which competes with a photohydration reaction. This study sheds light on the unique photochemical behaviors of meta-substituted aromatic carbonyl compounds like 3,4-difluoro-3'-methylbenzophenone (Ma et al., 2013).

Synthesis of Complex Compounds

Zhao Li-jun (2012) explored the synthesis of complex molecules involving derivatives of 3,4-difluoro-3'-methylbenzophenone. The study focused on the effects of various factors on the esterification process and the optimization of reaction conditions. This research is vital for understanding the synthesis processes involving 3,4-difluoro-3'-methylbenzophenone derivatives (Zhao Li-jun, 2012).

Thermodynamic Properties

Silva et al. (2006) conducted a study to determine the standard molar enthalpies of formation of methylbenzophenones, including derivatives like 3,4-difluoro-3'-methylbenzophenone. They used combustion calorimetry and high-temperature vacuum sublimation techniques. This research provides valuable data on the thermodynamic properties of these compounds (Silva et al., 2006).

Fluorogenic Molecules and RNA Imaging

Santra et al. (2019) investigated fluorogenic molecules, including DFHBI derivatives, which are structurally similar to 3,4-difluoro-3'-methylbenzophenone. Their study highlighted how these molecules interact with the Spinach RNA aptamer and their fluorescence characteristics. This research is significant for applications in RNA imaging and molecular biology (Santra et al., 2019).

Optical Properties of Liquid Crystals

Zaki et al. (2018) studied the optical properties of difluorophenylazophenyl benzoates liquid crystals, which are related to 3,4-difluoro-3'-methylbenzophenone. They analyzed the absorption, transmission, and phase transition temperatures, providing insights into the applications of these materials in optical devices (Zaki et al., 2018).

Safety and Hazards

特性

IUPAC Name |

(3,4-difluorophenyl)-(3-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O/c1-9-3-2-4-10(7-9)14(17)11-5-6-12(15)13(16)8-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZPCVKVITUAADB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374266 | |

| Record name | 3,4-Difluoro-3'-methylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Difluoro-3'-methylbenzophenone | |

CAS RN |

844885-38-7 | |

| Record name | (3,4-Difluorophenyl)(3-methylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=844885-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Difluoro-3'-methylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)phenyl)acetic acid](/img/structure/B1334040.png)

![Benzyl-[1-(2,4-dichlorophenyl)ethyl]amine](/img/structure/B1334041.png)

![2-(Benzo[d][1,3]dioxol-5-yl)Benzoic acid](/img/structure/B1334045.png)

![2-((Tert-butoxycarbonyl)amino)benzo[d]thiazole-6-carboxylic acid](/img/structure/B1334047.png)

![3-(4-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B1334050.png)